(3'-Acetyl-biphenyl-3-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(3-acetylphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(10-13)14-6-2-4-12(8-14)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUYPFXMBYHNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654118 |

Source

|

| Record name | (3'-Acetyl[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-13-9 |

Source

|

| Record name | 3′-Acetyl[1,1′-biphenyl]-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3'-Acetyl[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3'-Acetyl-biphenyl-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3'-Acetyl-biphenyl-3-yl)-acetic acid is a biphenyl derivative characterized by an acetic acid group at the 3-position and an acetyl group at the 3'-position of the biphenyl core. This unique substitution pattern suggests potential for this molecule in various research and development applications, particularly in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. The presence of both a carboxylic acid and a ketone functional group offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and potential research applications for this compound.

Chemical and Physical Properties

A thorough review of available literature and chemical databases indicates that while the fundamental chemical identifiers for this compound are well-established, specific experimental data on its physicochemical properties are limited. The following table summarizes the available information.

| Property | Value | Source |

| IUPAC Name | 2-(3'-acetyl-[1,1'-biphenyl]-3-yl)acetic acid | Advanced ChemBlocks[1] |

| CAS Number | 886363-13-9 | Advanced ChemBlocks[1] |

| Molecular Formula | C₁₆H₁₄O₃ | Advanced ChemBlocks[1] |

| Molecular Weight | 254.29 g/mol | Advanced ChemBlocks[1] |

| SMILES | CC(=O)C1=CC(C2=CC=CC(CC(=O)O)=C2)=CC=C1 | Advanced ChemBlocks[1] |

| Purity | 95% | Advanced ChemBlocks[1] |

| Storage | Store at Room Temperature | Advanced ChemBlocks[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Expert Insight: The absence of experimental data for properties like melting point, boiling point, and solubility is not uncommon for novel or specialized chemical compounds. It is anticipated that this compound, being a carboxylic acid, will exhibit some solubility in polar organic solvents such as methanol, ethanol, and acetone[2]. Its biphenyl core suggests it may be insoluble in water[3].

Synthesis and Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a plausible and efficient synthetic route can be designed based on established methods for creating substituted biphenyl acetic acids. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, making it an ideal choice for constructing the biphenyl core of the target molecule.[1][4][5]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of two key building blocks: (3-acetylphenyl)boronic acid and methyl 2-(3-bromophenyl)acetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine (3-acetylphenyl)boronic acid (1.0 eq), methyl 2-(3-bromophenyl)acetate (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude methyl 2-(3'-acetyl-[1,1'-biphenyl]-3-yl)acetate by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a suitable solvent like a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Final Product Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts are highly effective for Suzuki-Miyaura couplings due to their ability to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]

-

Base: The base is crucial for the transmetalation step, activating the boronic acid and facilitating the transfer of the aryl group to the palladium center.[1]

-

Solvent System: A two-phase solvent system like toluene/water is often used to dissolve both the organic reactants and the inorganic base.[1]

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the broader class of biphenyl acetic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.

Structurally Related Compounds and Their Activities:

-

Anti-inflammatory and Analgesic Agents: Many biphenyl acetic acid derivatives are known for their anti-inflammatory and analgesic properties.[6]

-

Antihypertensive Agents: Certain derivatives have been investigated as potential treatments for hypertension.[7]

-

Antimicrobial Agents: Some substituted biphenyls have demonstrated antibacterial and antifungal activities.[6]

-

Anticancer Agents: The biphenyl scaffold is present in some compounds with antitumor activity.[6]

-

Enzyme Inhibitors: Biphenyl derivatives have been designed as inhibitors for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease.[8]

Future Research Directions: Given the structural features of this compound, it represents a promising candidate for screening in various biological assays. The presence of the acetyl group could offer unique interactions with biological targets compared to other biphenyl acetic acids. Future research could focus on:

-

Screening for anti-inflammatory, analgesic, and anticancer activity.

-

Investigating its potential as an enzyme inhibitor.

-

Utilizing it as a scaffold for the development of new therapeutic agents.

Safety and Handling

Based on the GHS information available for this compound, it should be handled with care in a laboratory setting.[1]

| Hazard Statement | Precautionary Statement |

| Causes skin irritation | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Causes serious eye irritation | |

| May cause respiratory irritation |

Expert Insight: Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with a well-defined structure but limited experimentally determined physicochemical and biological data. The proposed synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation. The structural similarities to other biologically active biphenyl acetic acid derivatives suggest that this compound could be a valuable tool in drug discovery and medicinal chemistry research. Further investigation into its physical, chemical, and biological properties is warranted to fully elucidate its potential applications.

References

- Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2244-2257.

- Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 23(11), 2845.

- Mendham, A. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.

- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)

- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. 4-Acetylbiphenyl, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (3'-Acetyl-biphenyl-3-yl)-acetic acid

This guide provides a comprehensive overview of a strategic pathway for the synthesis of (3'-Acetyl-biphenyl-3-yl)-acetic acid, a biphenyl derivative with potential applications in pharmaceutical research and development. The synthesis leverages modern catalytic cross-coupling reactions, specifically the Suzuki-Miyaura coupling, to construct the core biphenyl structure, followed by functional group manipulations to achieve the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Retrosynthetic Analysis

This compound is a non-steroidal anti-inflammatory agent (NSAID) that functions by inhibiting cyclooxygenase, an enzyme responsible for prostaglandin synthesis.[1] Prostaglandins are key mediators of inflammation, pain, and fever. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2]

A logical retrosynthetic analysis of the target molecule suggests that the core biphenyl structure can be disconnected at the C-C bond between the two phenyl rings. This disconnection points to a Suzuki-Miyaura cross-coupling reaction as a powerful and efficient method for its construction. The two key synthons are a halo-substituted phenylacetic acid derivative and an acetyl-substituted phenylboronic acid.

The Suzuki-Miyaura Coupling Approach: A Strategic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2][3][4] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.

Our proposed synthetic pathway commences with commercially available starting materials, proceeding through two key stages:

-

Stage 1: Synthesis of the Key Intermediates: Preparation of (3-bromophenyl)acetic acid and (3-acetylphenyl)boronic acid.

-

Stage 2: Suzuki-Miyaura Coupling and Final Product Formation: The palladium-catalyzed coupling of the two intermediates to yield this compound.

This strategy offers a convergent and efficient route to the target molecule.

Detailed Synthesis Pathway

Stage 1: Preparation of Key Intermediates

A. Synthesis of (3-bromophenyl)acetic acid:

(3-bromophenyl)acetic acid can be readily prepared from 3-bromobenzyl cyanide via hydrolysis. This is a standard procedure for the synthesis of phenylacetic acids.[5]

B. Synthesis of (3-acetylphenyl)boronic acid:

This intermediate can be synthesized from 3-bromoacetophenone. The key step is the conversion of the aryl bromide to a boronic acid, which can be achieved via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

Stage 2: Suzuki-Miyaura Coupling

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura coupling of (3-bromophenyl)acetic acid and (3-acetylphenyl)boronic acid.[6][7][8]

The general mechanism for the Suzuki coupling involves three main steps:[3]

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the biphenyl product, regenerating the palladium(0) catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

(3-bromophenyl)acetic acid

-

(3-acetylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add (3-bromophenyl)acetic acid (1.0 eq), (3-acetylphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Alternative Synthetic Strategy: Friedel-Crafts Acylation

An alternative approach involves the Friedel-Crafts acylation of a biphenylacetic acid precursor.[3][9][10][11] This method would start with 3-biphenylylacetic acid and introduce the acetyl group in a subsequent step.

Protocol 2: Friedel-Crafts Acylation of 3-Biphenylylacetic Acid

Materials:

-

3-Biphenylylacetic acid[12]

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Hydrochloric acid (HCl)

Procedure:

-

Suspend 3-biphenylylacetic acid (1.0 eq) and anhydrous aluminum chloride (2.5 eq) in dry dichloromethane at 0 °C under a nitrogen atmosphere.

-

Slowly add acetyl chloride (1.2 eq) to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography to yield this compound.

Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |

| This compound | 886363-13-9[13][14] | C₁₆H₁₄O₃ | 254.28 g/mol [14] | Solid |

Visualizing the Synthesis Pathway

The following diagram illustrates the Suzuki-Miyaura coupling approach for the synthesis of this compound.

Caption: Suzuki-Miyaura coupling pathway.

The diagram below illustrates the alternative Friedel-Crafts acylation pathway.

Caption: Friedel-Crafts acylation pathway.

Conclusion

This technical guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. The Suzuki-Miyaura coupling approach offers a modern, efficient, and convergent route, while the Friedel-Crafts acylation presents a more traditional but equally viable alternative. The choice of pathway will depend on the availability of starting materials, desired scale of synthesis, and the specific expertise of the research team. Both methods are well-documented in chemical literature and provide a solid foundation for the successful synthesis of this important biphenyl derivative.

References

- CN102432457A - Synthetic method of biphenylacetic acid - Google P

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: )

- p-Xylene for synthesis 106-42-3 - Sigma-Aldrich. (URL: )

- Novel pyridine-based Pd(II)

-

Friedel–Crafts acylation of biphenyl with anhydrides - ResearchGate. (URL: [Link])

-

3-Biphenylylacetic acid | C14H12O2 | CID 32153 - PubChem - NIH. (URL: [Link])

-

Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science. (URL: [Link])

-

Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (URL: [Link])

-

Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere | ACS Omega. (URL: [Link])

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. (URL: [Link])

-

3-Biphenylylacetic acid | CAS#:23948-77-8 | Chemsrc. (URL: [Link])

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

- US8664428B2 - Method for producing (2,4-dimethylbiphenyl-3-yl)

-

diphenylacetic acid - Organic Syntheses Procedure. (URL: [Link])

-

Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (URL: [Link])

-

pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide - Open Research@CSIR-NIScPR. (URL: [Link])

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (URL: [Link])

-

phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])

-

Asian Journal of Chemistry - Synthesis of Rofecoxib and Study of Lactone Ring Stability. (URL: [Link])

Sources

- 1. 3-Biphenylylacetic acid | C14H12O2 | CID 32153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 3-Biphenylylacetic acid | CAS#:23948-77-8 | Chemsrc [chemsrc.com]

- 13. 3'-Acetyl-biphenyl-3-acetic acid 95% | CAS: 886363-13-9 | AChemBlock [achemblock.com]

- 14. 3-BIPHENYL-3'-ACETYL-ACETIC ACID | 886363-13-9 [chemicalbook.com]

An In-depth Technical Guide to the Putative Mechanism of Action of (3'-Acetyl-biphenyl-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3'-Acetyl-biphenyl-3-yl)-acetic acid is a distinct chemical entity with the CAS number 886363-13-9 and the IUPAC name 2-(3'-acetyl-[1,1'-biphenyl]-3-yl)acetic acid.[1] While extensive pharmacological data for this specific molecule is not yet publicly available, its structural resemblance to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), the biphenyl acetic acid derivatives, provides a strong basis for a hypothesized mechanism of action. This guide will, therefore, present a putative mechanism for this compound centered on the inhibition of cyclooxygenase (COX) enzymes.

This document is structured to provide a comprehensive technical overview for researchers and drug development professionals. It will begin by postulating the primary mechanism of action based on established structure-activity relationships. Subsequently, it will detail a suite of experimental protocols necessary to rigorously validate this hypothesis and fully characterize the compound's pharmacological profile.

Postulated Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The core hypothesis is that this compound functions as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This assertion is founded on the well-documented activity of numerous biphenyl derivatives that exhibit anti-inflammatory properties through this pathway.[2][3] The presence of the biphenyl scaffold and the acetic acid moiety are key structural features that suggest an interaction with the active site of COX enzymes.

The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By inhibiting these enzymes, this compound would likely reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. The acetyl group on the biphenyl ring may influence the compound's potency and selectivity towards the two main COX isoforms, COX-1 and COX-2.[5]

The following sections will outline the necessary experimental work to confirm this hypothesized mechanism and to quantify the compound's activity.

Experimental Validation and Characterization

A systematic and multi-faceted experimental approach is required to elucidate the precise mechanism of action of this compound. The following protocols are designed to be self-validating and provide a comprehensive understanding of the compound's interaction with its putative targets.

Part 1: In Vitro Characterization of COX Inhibition

The initial and most critical step is to determine if and how this compound interacts with COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency (IC50) of this compound against purified COX-1 and COX-2 enzymes.

Methodology:

-

Assay Type: A colorimetric or fluorometric COX inhibitor screening assay is recommended for high-throughput and sensitive detection.[6][7]

-

Protocol:

-

Reagents: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or a suitable fluorometric probe, and a panel of reference NSAIDs (e.g., celecoxib for COX-2 selectivity, ibuprofen as a non-selective inhibitor).

-

Procedure: The assay is performed in a 96-well plate format. The compound is pre-incubated with the enzyme before the addition of arachidonic acid. The peroxidase activity of COX is then measured by monitoring the oxidation of the probe.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) will determine the compound's selectivity.

-

Expected Outcome: This assay will provide quantitative data on the compound's potency and selectivity for COX-1 and COX-2.

Objective: To confirm the compound's ability to inhibit prostaglandin synthesis in a cellular context.

Methodology:

-

Cell Line: A suitable cell line that expresses COX enzymes, such as human A549 cells or murine RAW 264.7 macrophages.

-

Protocol:

-

Cell Culture and Treatment: Cells are cultured to confluency and then treated with various concentrations of this compound.

-

Stimulation: Prostaglandin synthesis is induced by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

-

PGE2 Quantification: The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[8][9][10][11][12]

-

Data Analysis: The effective concentration of the compound that inhibits 50% of PGE2 production (EC50) is determined.

-

Expected Outcome: This experiment will validate the in-cell activity of the compound and its ability to modulate a key downstream effector of the COX pathway.

Part 2: In Vivo Assessment of Anti-Inflammatory and Analgesic Activity

Following in vitro validation, the compound's efficacy must be assessed in relevant animal models of inflammation and pain.

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.[13]

-

Protocol:

-

Compound Administration: The compound is administered orally or intraperitoneally at various doses.

-

Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw induces a localized inflammatory response.

-

Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema by the compound is calculated relative to a vehicle-treated control group.

-

Expected Outcome: This model provides a robust measure of the compound's ability to suppress acute inflammation in a living organism.

Objective: To assess the analgesic properties of this compound.

Methodology:

-

Animal Model: Mice are typically used for this assay.[14][15]

-

Protocol:

-

Compound Administration: The compound is administered to the mice prior to the induction of pain.

-

Induction of Pain: An intraperitoneal injection of acetic acid induces a characteristic writhing (abdominal constriction) response.

-

Observation: The number of writhes is counted for a specific period after the acetic acid injection.

-

Data Analysis: The percentage reduction in the number of writhes in the compound-treated group is compared to the vehicle control group.

-

Expected Outcome: This test will determine the compound's ability to alleviate visceral pain.

Data Presentation

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation.

| In Vitro Activity | IC50 (µM) | EC50 (µM) |

| This compound | ||

| COX-1 Inhibition | ||

| COX-2 Inhibition | ||

| PGE2 Production | ||

| Reference Compound (e.g., Celecoxib) | ||

| COX-1 Inhibition | ||

| COX-2 Inhibition | ||

| PGE2 Production |

| In Vivo Efficacy | Dose (mg/kg) | % Inhibition of Paw Edema | % Reduction in Writhing |

| This compound | |||

| Dose 1 | |||

| Dose 2 | |||

| Dose 3 | |||

| Reference Compound (e.g., Indomethacin) | |||

| Effective Dose |

Visualizations

Signaling Pathway Diagram

Caption: Putative mechanism of action of this compound.

Experimental Workflow Diagram

Caption: A comprehensive workflow for characterizing the compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, its chemical structure strongly suggests that it functions as a cyclooxygenase inhibitor. The experimental framework detailed in this guide provides a clear and robust pathway for researchers and drug development professionals to rigorously test this hypothesis. Successful execution of these studies will not only elucidate the compound's primary mechanism but also provide critical data on its potency, selectivity, and in vivo efficacy, thereby establishing a solid foundation for any future preclinical and clinical development.

References

-

IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

- Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 127-137.

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

-

MDPI. (2019). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

-

Nature. (2003). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved from [Link]

-

PubMed Central (PMC). (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

Sources

- 1. 3'-Acetyl-biphenyl-3-acetic acid 95% | CAS: 886363-13-9 | AChemBlock [achemblock.com]

- 2. ijsdr.org [ijsdr.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 9. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]

- 10. raybiotech.com [raybiotech.com]

- 11. arborassays.com [arborassays.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ijpras.com [ijpras.com]

- 14. scielo.br [scielo.br]

- 15. Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(3'-Acetyl-biphenyl-3-yl)-acetic acid biological activity

An In-depth Technical Guide to the Biological Activity of (3'-Acetyl-biphenyl-3-yl)-acetic acid

Authored by: Gemini, Senior Application Scientist

Foreword

The landscape of medicinal chemistry is in constant evolution, with novel molecular entities holding the promise of addressing unmet medical needs. This compound is one such molecule that, based on its structural similarity to known therapeutic agents, warrants a thorough investigation of its biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic evaluation of this compound. We will delve into its potential as an anti-inflammatory and analgesic agent, grounded in the established pharmacology of the biphenyl acetic acid class of molecules. This document will not only present the current, albeit limited, understanding of this compound but will also lay out a detailed roadmap for its preclinical characterization, from in vitro assays to in vivo models.

Introduction to this compound

This compound is a biphenyl acetic acid derivative with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol [1][2]. Its chemical structure is characterized by a biphenyl core, an acetic acid moiety, and an acetyl group substitution.

While direct studies on the biological activity of this compound are not extensively reported in the current literature, the broader class of biphenyl acetic acid derivatives is well-known for its pharmacological effects. Notably, these compounds have demonstrated anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties[3]. A prominent example is Felbinac, a topical non-steroidal anti-inflammatory drug (NSAID) that is a metabolite of 4-biphenyl acetic acid and is used to treat inflammation and pain[3]. The structural similarities suggest that this compound may exhibit a comparable pharmacological profile.

This guide will, therefore, focus on a proposed investigational plan to elucidate the biological activity of this compound, with a primary focus on its potential anti-inflammatory and analgesic effects.

Physicochemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H14O3 | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| IUPAC Name | 2-(3'-acetyl-[1,1'-biphenyl]-3-yl)acetic acid | [4] |

| CAS Number | 886363-13-9 | [2] |

| Purity | Typically available at ≥95% | [4] |

| Storage | Store at room temperature | [2][4] |

Synthesis

While a specific synthesis for this compound is not detailed in the provided search results, a general synthetic route for biphenyl acetic acids is available. This can be adapted for the synthesis of the target compound. A plausible synthetic scheme would involve a Friedel-Crafts acylation of biphenyl, followed by a series of reactions to introduce the acetic acid moiety[5].

Proposed In Vitro Biological Evaluation

A tiered approach to in vitro testing is recommended to efficiently screen for and characterize the biological activity of this compound.

Primary Screening: Anti-inflammatory and Cytotoxicity Assays

The initial screening should focus on evaluating the compound's potential to modulate key inflammatory pathways and to assess its general cytotoxicity.

3.1.1. Cyclooxygenase (COX) Inhibition Assay

Rationale: Many NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Experimental Protocol:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.

-

Method: A fluorimetric or colorimetric COX inhibitory screening assay can be used[6].

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the compound to a range of concentrations.

-

In a 96-well plate, add the compound dilutions, the respective COX enzyme (COX-1 or COX-2), and arachidonic acid as the substrate.

-

Include a known COX inhibitor (e.g., ibuprofen or celecoxib) as a positive control and a vehicle control (DMSO).

-

Incubate the plate according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance to determine the extent of prostaglandin production.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

3.1.2. Cytokine Release Assay in Macrophages

Rationale: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a crucial role in the inflammatory response. This assay will determine if the compound can suppress the production of these cytokines in immune cells.

Experimental Protocol:

-

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

-

Method: Enzyme-linked immunosorbent assay (ELISA) is a standard method for this purpose[7].

-

Procedure:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (a potent inducer of inflammation) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

-

Include a vehicle control and a positive control (e.g., dexamethasone).

-

3.1.3. Cytotoxicity Assay

Rationale: It is essential to determine if the observed anti-inflammatory effects are due to a specific biological activity or simply a result of cell death.

Experimental Protocol:

-

Objective: To assess the cytotoxicity of this compound on the cell line used in the cytokine release assay.

-

Method: A standard MTT or MTS assay can be employed.

-

Procedure:

-

Culture and seed the cells as described for the cytokine release assay.

-

Treat the cells with the same concentrations of this compound used in the functional assays.

-

Incubate for the same duration as the functional assay.

-

Add the MTT or MTS reagent to the wells and incubate until a color change is observed.

-

Measure the absorbance to determine cell viability.

-

Calculate the percentage of viable cells compared to the vehicle control.

-

Secondary Screening: Elucidation of Mechanism of Action

If the primary screening reveals significant anti-inflammatory activity with low cytotoxicity, secondary assays can be performed to further investigate the mechanism of action.

3.2.1. Western Blot Analysis of Inflammatory Signaling Pathways

Rationale: To investigate the molecular targets of this compound, Western blotting can be used to assess the activation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways[7].

Experimental Protocol:

-

Objective: To determine the effect of the compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling cascades.

-

Procedure:

-

Treat macrophages with the compound and/or LPS as in the cytokine release assay.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of proteins like p65 (NF-κB), IκBα, p38, ERK, and JNK.

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

Quantify the band intensities to determine changes in protein expression and phosphorylation.

-

Data Presentation for In Vitro Studies

All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Endpoint | Result (e.g., IC50, % Inhibition) |

| COX-1 Inhibition | IC50 (µM) | |

| COX-2 Inhibition | IC50 (µM) | |

| TNF-α Release | % Inhibition at X µM | |

| IL-6 Release | % Inhibition at X µM | |

| IL-1β Release | % Inhibition at X µM | |

| Cytotoxicity (MTT) | CC50 (µM) |

Visualization of Proposed In Vitro Workflow

Caption: Proposed workflow for in vivo evaluation.

Data Interpretation and Next Steps

The collective data from the proposed in vitro and in vivo studies will provide a comprehensive biological activity profile for this compound.

-

Potent COX-2 inhibition with minimal COX-1 activity would suggest a favorable safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.

-

Significant inhibition of pro-inflammatory cytokine release at non-cytotoxic concentrations would indicate a potent anti-inflammatory effect.

-

Activity in both the paw edema and writhing models would confirm the anti-inflammatory and analgesic properties in a living system.

Positive results from this initial characterization would warrant further investigation, including:

-

Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Chronic inflammatory models (e.g., adjuvant-induced arthritis) to assess efficacy in more complex disease states.

-

Mechanism of action studies to identify specific molecular targets beyond COX enzymes.

-

Lead optimization to synthesize and test analogs with improved potency and safety.

Conclusion

While the biological activity of this compound has not yet been fully elucidated, its structural similarity to known anti-inflammatory and analgesic agents makes it a compelling candidate for further investigation. The systematic approach outlined in this guide, from in vitro screening to in vivo validation, provides a robust framework for characterizing its pharmacological profile. The successful execution of these studies will not only shed light on the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the biphenyl acetic acid class of compounds.

References

- CN102432457A - Synthetic method of biphenylacetic acid - Google Patents.

- Arora, P. (Year not available).

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. Available at: [Link]

-

Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives - Semantic Scholar. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - MDPI. Available at: [Link]

-

Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors - Cumhuriyet Science Journal. Available at: [Link]

-

(6-Hydroxybiphenyl-3-yl)acetic acid | C14H12O3 | CID 13025525 - PubChem. Available at: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

-

In Vivo Pain Models - Charles River Laboratories. Available at: [Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Available at: [Link]

-

An overview of animal models of pain: disease models and outcome measures - PMC. Available at: [Link]

-

What in vivo models are used for pain studies? - Patsnap Synapse. Available at: [Link]

-

Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? | ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. Available at: [Link]

-

In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products - MDPI. Available at: [Link]

-

In-Vivo Models for Management of Pain - SciRP.org. Available at: [Link]

-

Melior Discovery in vivo models of Pain, Anesthesia and Algesia. Available at: [Link]

-

MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds - MedPath. Available at: [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. 3-BIPHENYL-3'-ACETYL-ACETIC ACID | 886363-13-9 [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 3'-Acetyl-biphenyl-3-acetic acid 95% | CAS: 886363-13-9 | AChemBlock [achemblock.com]

- 5. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]

- 6. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]

- 7. researchgate.net [researchgate.net]

Structure Elucidation of (3'-Acetyl-biphenyl-3-yl)-acetic acid: An In-depth Technical Guide

Introduction

The rigorous and unambiguous determination of a chemical structure is the bedrock upon which all subsequent research and development in the pharmaceutical and chemical industries is built. This guide provides a comprehensive, in-depth walkthrough of the multifaceted process of structure elucidation, using (3'-Acetyl-biphenyl-3-yl)-acetic acid as a case study. This molecule, with its distinct functional groups and stereochemical possibilities, serves as an excellent model to illustrate the synergistic power of modern analytical techniques.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of scientific discovery. We will delve into the "why" behind each experimental choice, demonstrating how a self-validating system of protocols leads to an irrefutable structural assignment.

Initial Assessment and Strategy

The first step in the elucidation of a novel compound's structure is a thorough assessment of its known properties and the formulation of a strategic analytical plan. For this compound, the following initial information is available:

Based on this, a multi-pronged analytical approach is devised to confirm the connectivity and spatial arrangement of all atoms. The strategy, outlined below, is designed to provide orthogonal data, where each technique corroborates the findings of the others.

Caption: Overall workflow for the structure elucidation of this compound.

Elemental Composition and Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is the foundational technique for confirming the elemental composition of an unknown compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of a unique molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution is then further diluted to approximately 10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is performed in both positive and negative ion modes to ensure the detection of all possible ionic species. The instrument is calibrated using a known standard to ensure high mass accuracy.

-

Data Analysis: The exact mass of the molecular ion is determined, and a molecular formula is generated using software that considers the isotopic abundances of the constituent elements.

Hypothetical HRMS Data

| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) | Molecular Formula |

| [M+H]⁺ | 255.1016 | 255.1018 | 0.8 | C₁₆H₁₅O₃ |

| [M-H]⁻ | 253.0869 | 253.0871 | 0.8 | C₁₆H₁₃O₃ |

The observed exact masses are in excellent agreement with the calculated values for the molecular formula C₁₆H₁₄O₃, providing strong evidence for the elemental composition of the compound.

Identification of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule's chemical bonds.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Hypothetical FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2960-2850 | Weak | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1685 | Strong | C=O stretch (Ketone) |

| 1600, 1480 | Medium | C=C stretch (Aromatic) |

The FTIR spectrum strongly suggests the presence of a carboxylic acid (broad O-H and C=O at 1710 cm⁻¹) and a ketone (C=O at 1685 cm⁻¹), in addition to aromatic and aliphatic C-H bonds.

Elucidation of the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A suite of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of all protons and carbons in the molecule.

Proton NMR (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 11.50 | br s | 1H | - | -COOH |

| 8.15 | t | 1H | 1.8 | H-2' |

| 7.95 | dt | 1H | 7.7, 1.4 | H-6' |

| 7.80 | dt | 1H | 7.8, 1.4 | H-4' |

| 7.55 | t | 1H | 7.7 | H-5' |

| 7.48 | t | 1H | 1.8 | H-2 |

| 7.40 | dt | 1H | 7.6, 1.4 | H-6 |

| 7.35 | dt | 1H | 7.6, 1.4 | H-4 |

| 7.30 | t | 1H | 7.6 | H-5 |

| 3.70 | s | 2H | - | -CH₂- |

| 2.65 | s | 3H | - | -COCH₃ |

The ¹H NMR spectrum reveals the presence of a carboxylic acid proton, eight aromatic protons in two distinct spin systems, a methylene group, and a methyl ketone.

Carbon-13 NMR (¹³C NMR) and DEPT Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

-

Sample Preparation: The same sample prepared for ¹H NMR is used.

-

Instrumentation: The same NMR spectrometer is used.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. DEPT-90 and DEPT-135 experiments are also acquired.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 198.0 | - | C=O (Ketone) |

| 178.5 | - | C=O (Acid) |

| 141.5 | - | C-1' |

| 141.0 | - | C-1 |

| 138.0 | - | C-3' |

| 135.0 | - | C-3 |

| 133.0 | CH | C-6' |

| 130.0 | CH | C-4' |

| 129.5 | CH | C-5' |

| 129.0 | CH | C-5 |

| 128.5 | CH | C-2' |

| 128.0 | CH | C-6 |

| 127.5 | CH | C-2 |

| 125.0 | CH | C-4 |

| 41.0 | CH₂ | -CH₂- |

| 26.8 | CH₃ | -COCH₃ |

The ¹³C NMR and DEPT spectra confirm the presence of 16 unique carbon atoms, including two carbonyls, eight aromatic CHs, four quaternary aromatic carbons, one methylene, and one methyl group.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

2D NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds.

Standard pulse programs for COSY, HSQC, and HMBC experiments are run on the same sample using the same NMR spectrometer.

The analysis of the 2D NMR spectra allows for the complete assignment of the proton and carbon signals and confirms the connectivity of the molecule.

Caption: Key HMBC correlations confirming the connectivity of the functional groups to the biphenyl core.

Absolute Structure Confirmation

While the spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: A suitable single crystal is grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would provide the ultimate confirmation of the atomic connectivity and the conformation of this compound in the solid state.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments then pieces together the carbon-hydrogen framework, establishing the precise connectivity of all atoms. Finally, single-crystal X-ray diffraction can provide the ultimate, unambiguous confirmation of the three-dimensional structure. This multi-faceted, self-validating approach ensures the scientific integrity and trustworthiness of the final structural assignment, a critical prerequisite for all further research and development.

References

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

ACS Publications. Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. [Link]

Sources

Spectroscopic Characterization of (3'-Acetyl-biphenyl-3-yl)-acetic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound (3'-Acetyl-biphenyl-3-yl)-acetic acid. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its key spectral features. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of biphenyl derivatives.

Molecular Structure and Spectroscopic Overview

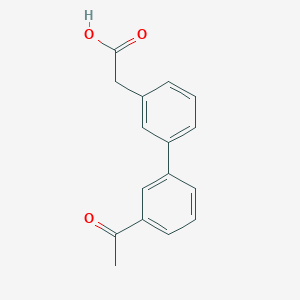

This compound possesses a molecular formula of C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1][2] The structure, depicted below, features a biphenyl core with two key functional groups: an acetyl group on one phenyl ring and an acetic acid moiety on the other. These functionalities, along with the disubstituted aromatic rings, will give rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

Experimental Protocol (Hypothetical): A 5-10 mg sample of this compound would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm).

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~8.1-7.3 | Multiplets | 8H | Aromatic protons |

| ~3.7 | Singlet | 2H | -CH₂-COOH |

| ~2.6 | Singlet | 3H | -C(O)CH₃ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the 10-12 ppm region due to the acidic nature of the proton and hydrogen bonding.

-

Aromatic Protons: The eight aromatic protons on the two phenyl rings will appear as a series of complex multiplets between 7.3 and 8.1 ppm. The exact splitting patterns will depend on the coupling constants between adjacent and meta-protons. Protons ortho to the acetyl group are expected to be the most deshielded.

-

Methylene Protons (-CH₂-COOH): A singlet at approximately 3.7 ppm is predicted for the two protons of the methylene group adjacent to the carboxylic acid.

-

Methyl Protons (-C(O)CH₃): A singlet corresponding to the three protons of the acetyl group is expected around 2.6 ppm.

Predicted ¹³C NMR Spectrum

Experimental Protocol (Hypothetical): The same sample prepared for ¹H NMR would be used. The ¹³C NMR spectrum would be acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~198 | -C =O (Ketone) |

| ~175 | -C =O (Carboxylic Acid) |

| ~142-125 | Aromatic Carbons |

| ~41 | -C H₂-COOH |

| ~27 | -C(O)C H₃ |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are anticipated. The ketone carbonyl of the acetyl group is expected around 198 ppm, while the carboxylic acid carbonyl will appear further upfield, around 175 ppm.

-

Aromatic Carbons: A series of signals in the 125-142 ppm range will correspond to the twelve carbons of the biphenyl system. The quaternary carbons to which the other ring and the substituents are attached will likely have lower intensities.

-

Methylene Carbon (-CH₂-COOH): The carbon of the methylene group is predicted to have a chemical shift of approximately 41 ppm.

-

Methyl Carbon (-C(O)CH₃): The methyl carbon of the acetyl group is expected to appear at around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol (Hypothetical): A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum would be recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1685 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic |

Interpretation:

-

O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is a characteristic feature of the O-H bond in a hydrogen-bonded carboxylic acid.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C=O Stretches: Two distinct carbonyl (C=O) stretching bands are predicted. The carboxylic acid carbonyl will likely appear around 1710 cm⁻¹, while the ketone carbonyl is expected at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the aromatic ring.

-

C=C Stretches: Aromatic C=C bond vibrations will give rise to absorptions in the 1600-1480 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Experimental Protocol (Hypothetical): The sample would be introduced into an electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion.

Predicted Mass Spectrum Data:

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 239 | [M - CH₃]⁺ |

| 211 | [M - COCH₃]⁺ |

| 196 | [M - CH₂COOH]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation and Predicted Fragmentation Pathway:

The molecular ion peak [M]⁺ is expected at an m/z of 254, corresponding to the molecular weight of the compound. The fragmentation pattern will likely be dominated by the loss of the functional groups.

Figure 2: Predicted major fragmentation pathway for this compound.

-

Loss of a Methyl Radical: Fragmentation may occur via the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a fragment at m/z 239.

-

Loss of an Acetyl Radical: The loss of the entire acetyl radical (•COCH₃) would lead to a fragment at m/z 211.

-

Loss of the Acetic Acid Side Chain: Cleavage of the bond connecting the methylene group to the aromatic ring would result in the loss of a •CH₂COOH radical, giving a fragment at m/z 196.

-

Acetyl Cation: A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also highly probable.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and MS spectra of this compound. The expected spectroscopic data are consistent with the presence of the biphenyl core, the acetyl group, and the acetic acid moiety. This information serves as a valuable resource for the identification and characterization of this compound and can guide the analysis of experimentally obtained data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Introduction: The Critical Role of Solubility and Stability in Drug Development

An In-depth Technical Guide to the Solubility and Stability of (3'-Acetyl-biphenyl-3-yl)-acetic acid

This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of this compound, a biphenylacetic acid derivative of interest in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing critical physicochemical properties that are paramount to successful drug development.

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly influences the bioavailability of orally administered drugs, while chemical stability dictates a drug's shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.

This compound, a derivative of the well-studied biphenylacetic acid scaffold, presents a unique profile that necessitates a detailed investigation of these parameters. This guide outlines the theoretical considerations and practical experimental protocols for the comprehensive evaluation of its solubility and stability, in line with established regulatory guidelines.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is the first step in designing appropriate characterization studies.

| Property | Value | Source |

| IUPAC Name | 2-(3'-acetyl-[1,1'-biphenyl]-3-yl)acetic acid | [1] |

| CAS Number | 886363-13-9 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.29 g/mol | [1] |

| Appearance | Solid (predicted) | [3] |

| pKa (predicted) | ~4.3 | [4] |

The presence of a carboxylic acid moiety suggests a pH-dependent aqueous solubility, while the biphenyl and acetyl groups contribute to its lipophilicity. The predicted pKa of approximately 4.3 indicates that the compound will be predominantly in its ionized, more soluble form at physiological pH (7.4) and in its less soluble, non-ionized form in the acidic environment of the stomach.

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to fully characterize the solubility profile of this compound. This involves determining both its thermodynamic and kinetic solubility in various aqueous and organic media.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[5] This technique measures the equilibrium solubility of a compound in a given solvent, representing the true saturation point.

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of this compound to each solution in sealed vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6]

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully extract an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Assessment

Kinetic solubility provides an estimate of a compound's solubility under non-equilibrium conditions, which can be relevant to early-stage drug discovery screening. Nephelometry, which measures light scattering by undissolved particles, is a high-throughput method for this assessment.[7]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate format.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution to each well to induce precipitation.

-

Nephelometric Measurement: Measure the light scattering in each well using a microplate nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[7]

Biopharmaceutical Classification System (BCS) Framework

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8][9][10] Determining the BCS class of this compound is crucial for predicting its in vivo performance and for potential biowaivers of in vivo bioequivalence studies.[11]

-

High Solubility: The highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2-6.8.[9]

-

Low Solubility: The highest dose strength is not soluble in ≤ 250 mL of aqueous media over a pH range of 1.2-6.8.

Based on the predicted pKa and the likely lipophilic nature of the biphenyl structure, this compound is anticipated to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

In-depth Stability Profiling and Forced Degradation Studies

A comprehensive stability testing program is essential to identify potential degradation pathways and to establish a suitable shelf-life for the drug substance and subsequent drug product.[12][13] This involves both long-term stability studies under intended storage conditions and forced degradation studies under accelerated or stress conditions.[14][15][16]

Stability-Indicating HPLC Method Development

A validated, stability-indicating analytical method is a prerequisite for any stability study. This method must be able to accurately quantify the parent compound and separate it from any potential degradation products.[17]

Proposed HPLC Method Parameters:

| Parameter | Condition |

| HPLC System | Standard HPLC with UV or Diode Array Detector (DAD) |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |

| Gradient | Optimized gradient from low to high organic phase to ensure separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | Wavelength optimized for the chromophore (e.g., 254 nm) |

This method is based on common practices for analyzing biphenylacetic acid derivatives.[18][19][20]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a drug substance.[15][16][21] The goal is to achieve a target degradation of 5-20%.[21][22]

Experimental Protocol:

-

Hydrolytic Degradation: Expose solutions of the compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

Sources

- 1. 3'-Acetyl-biphenyl-3-acetic acid 95% | CAS: 886363-13-9 | AChemBlock [achemblock.com]

- 2. 3-BIPHENYL-3'-ACETYL-ACETIC ACID | 886363-13-9 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

- 13. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. biopharminternational.com [biopharminternational.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 22. sgs.com [sgs.com]

The Genesis and Evolution of Biphenyl Acetic Acid Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of biphenyl acetic acid derivatives, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, from the historical context of their emergence to detailed synthetic protocols and structure-activity relationships that govern their therapeutic efficacy.

Introduction: The Biphenyl Acetic Acid Scaffold - A Pillar in Anti-Inflammatory Therapy